molecular formula C17H24BNO3 B1376224 N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1351374-48-5

N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1376224
CAS No.: 1351374-48-5
M. Wt: 301.2 g/mol
InChI Key: SVALSHAHFMBAEX-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a boronic acid derivative known for its significant role in organic synthesis. This compound features a cyclopropyl group, a methyl group, and a dioxaborolane moiety attached to a benzamide framework. Its unique structure makes it valuable in various chemical reactions and applications, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core is formed by reacting it with cyclopropylamine under basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Dioxaborolane Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo various substitution reactions, particularly at the benzamide and dioxaborolane moieties.

    Oxidation and Reduction: The cyclopropyl and methyl groups can be oxidized or reduced under specific conditions.

    Coupling Reactions: The boronic acid derivative is particularly useful in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products

    Aryl Derivatives: From coupling reactions.

    Oxidized or Reduced Cyclopropyl Compounds: Depending on the specific reaction conditions.

Scientific Research Applications

N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and potential applications. This article explores its applications in scientific research, particularly in drug development and chemical synthesis.

Chemical Properties and Structure

The compound has the following molecular formula:

  • Formula : C14_{14}H21_{21}BN2_{2}O2_{2}
  • Molecular Weight : 248.13 g/mol
  • IUPAC Name : this compound

The presence of the cyclopropyl group and the dioxaborolane moiety contributes to its reactivity and potential as a building block in organic synthesis.

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmaceutical agent. Its structural analogs have been studied for their effects on various biological targets:

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that benzamide derivatives can act as negative allosteric modulators of nAChRs. Studies have shown that modifications to the benzamide structure can enhance selectivity for specific receptor subtypes, which is crucial for developing drugs with fewer side effects .

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Drug Development : Due to its unique functional groups, it can be used to synthesize other biologically active compounds. The dioxaborolane unit is particularly useful for forming carbon-boron bonds, which are valuable in various synthetic pathways .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : The compound can be integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its boron-containing structure can also impart unique electronic properties .

Study on nAChR Modulators

In a study focused on the development of nAChR modulators, various benzamide analogs were synthesized and tested for their inhibitory effects on nAChR activity. The findings revealed that modifications similar to those seen in N-cyclopropyl derivatives could lead to compounds with improved selectivity and potency against specific receptor subtypes .

Synthesis of Boron-Based Compounds

Another relevant study explored the synthesis of boron-containing compounds using dioxaborolane derivatives. The research highlighted how N-cyclopropyl derivatives could serve as precursors in creating complex organic molecules with potential therapeutic applications .

Mechanism of Action

The mechanism by which N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological activity. Additionally, the cyclopropyl group can enhance the compound’s stability and reduce its metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • 4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Uniqueness

Compared to similar compounds, this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the cyclopropyl group enhances its chemical stability and reduces metabolic degradation, making it a valuable intermediate in organic synthesis and potential pharmaceutical applications.

Biological Activity

N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 1351374-48-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological profiles.

The compound has the following characteristics:

  • Molecular Formula : C17H24BNO3
  • Molecular Weight : 301.19 g/mol
  • Structure : The compound features a cyclopropyl group and a dioxaborolane moiety, which are significant for its biological activity.

Research indicates that the dioxaborolane group contributes to the compound's ability to interact with biological targets. Specifically, it has been shown to inhibit certain enzymes and pathways that are crucial in disease processes.

  • Inhibition of Kinases :
    • The compound has been evaluated for its inhibitory effects on various kinases, particularly those involved in cancer and inflammatory pathways. For instance, studies have shown that modifications to the structure can enhance selectivity and potency against specific kinases such as GSK-3β and IKK-β .
  • Antiparasitic Activity :
    • In vitro studies have demonstrated that the compound exhibits significant antiparasitic activity. For example, the inclusion of the N-cyclopropyl group has been associated with maintaining or enhancing activity against certain parasites .
  • Metabolic Stability :
    • The metabolic stability of this compound is an area of active research. While some modifications improve potency, they may also affect metabolic degradation rates .

Study 1: Anticancer Potential

A study focusing on the anticancer properties of similar compounds revealed that modifications to the dioxaborolane structure can significantly alter their efficacy against cancer cell lines. The study reported an IC50 value of 0.034 μM for a closely related compound in inhibiting cancer cell proliferation .

Study 2: Antiparasitic Efficacy

Another investigation assessed the antiparasitic efficacy of N-cyclopropyl derivatives. The results indicated that certain structural features led to potent activity against Leishmania species with EC50 values as low as 0.023 μM .

Data Tables

PropertyValue
Molecular FormulaC17H24BNO3
Molecular Weight301.19 g/mol
CAS Number1351374-48-5
Inhibitory Concentration (IC50)0.034 μM (anticancer)
Antiparasitic EC500.023 μM

Properties

IUPAC Name

N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-11-10-12(18-21-16(2,3)17(4,5)22-18)6-9-14(11)15(20)19-13-7-8-13/h6,9-10,13H,7-8H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVALSHAHFMBAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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